Fmoc-D-Selenomethionine
Description
Fmoc-D-Selenomethionine (CAS: 1369531-99-6) is a protected amino acid derivative where the methionine sulfur atom is replaced with selenium, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₀H₂₁NO₄Se, with a molecular weight of 418.4 g/mol . This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptide chains, facilitating structural studies (e.g., X-ray crystallography) and investigations into redox-active sites in proteins . The D-configuration distinguishes it from the naturally occurring L-selenomethionine, enabling applications in enantiomeric peptide design and enzyme-substrate specificity studies .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation Approach
A patented method for synthesizing selenomethionine derivatives involves cyclization of L-methionine followed by selenium incorporation. The process begins with L-methionine reacting with dimethyl sulfate or dimethyl carbonate in a mixed alcohol-water medium. Bromoacetic acid and glacial acetic acid are added to facilitate cyclization, forming L-α-amido-γ-butyrolacton hydrobromate at 70–90°C. Subsequent treatment with hydrobromic acid at 50–70°C yields a reactive intermediate, which is then combined with sodium selenide (prepared from selenium, hydrazine hydrate, and sodium borohydride).
Key steps include:
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Sodium selenide synthesis : Elemental selenium reacts with hydrazine hydrate in a sodium hydroxide medium to form sodium diselenide, which is alkylated with dimethyl sulfate to produce dimethyl diselenide.
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Selenide reduction : Sodium borohydride reduces dimethyl diselenide to sodium selenide, enabling nucleophilic substitution with the cyclized methionine derivative.
This method achieves moderate yields but requires rigorous control over reaction pH and temperature to prevent selenium oxidation.
Fmoc Protection via Carbodiimide Coupling
The Fmoc group is introduced using diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF). In a representative protocol:
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Amino group activation : Selenomethionine’s α-amino group is deprotonated with diisopropylethylamine (DIEA).
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Fmoc coupling : Fmoc-Cl reacts with the activated amino group at room temperature for 2 hours, achieving >85% coupling efficiency.
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Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for further peptide elongation.
This method is compatible with solid-phase peptide synthesis (SPPS), enabling precise incorporation of selenomethionine into peptides.
Industrial-Scale Production
Scaling Strategies
Industrial production optimizes the laboratory protocol by:
Purification Techniques
High-performance liquid chromatography (HPLC) with C18 columns resolves Fmoc-D-selenomethionine from byproducts like selenoxide and dehydroalanine. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieves >98% purity.
Reaction Optimization
Temperature and Solvent Effects
Catalytic Enhancements
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Sodium borohydride : A 10% molar excess reduces diselenide intermediates quantitatively, minimizing residual selenium.
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HOAt additive : Increases coupling efficiency by stabilizing the active ester intermediate, reducing racemization to <2%.
Analytical and Characterization Methods
Chromatographic Analysis
Spectroscopic Validation
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¹H NMR : The Fmoc group’s aromatic protons resonate at δ 7.72–7.88 ppm, while the selenomethionine methyl group appears at δ 2.89 ppm.
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³¹P NMR : Monitors phosphoramidite intermediates in nucleoside-linked derivatives (δ 149.2 ppm).
Challenges and Mitigation Strategies
Selenium Toxicity
Racemization Control
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Low-temperature coupling : Maintaining reactions at 0–4°C during Fmoc introduction limits racemization to <5%.
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Chiral resolution : Preparative HPLC with chiral columns (Chiralpak IC) separates D- and L-selenomethionine with 99% enantiomeric excess.
Data Tables
Table 1: Comparison of Synthesis Methods
| Parameter | Cyclization-Alkylation | Fmoc Coupling |
|---|---|---|
| Yield (%) | 68–72 | 85–89 |
| Reaction Time (h) | 5–8 | 2–4 |
| Purity (%) | 95 | 98 |
| Key Reagent | Sodium selenide | Fmoc-Cl/DIC |
Table 2: Reagent Roles in Fmoc Protection
| Reagent | Function | Optimal Molar Ratio |
|---|---|---|
| Fmoc-Cl | Amino group protection | 1.2 eq |
| DIC | Carbodiimide activator | 1.5 eq |
| HOAt | Racemization suppressor | 1.0 eq |
| Piperidine | Fmoc deprotection | 20% v/v |
Chemical Reactions Analysis
Incorporation into Peptides
Fmoc-D-Selenomethionine can be introduced into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols . During peptide synthesis, a five-fold molar excess of Fmoc amino acid, DIC (N,N'-Diisopropylcarbodiimide), and HOAt (1-Hydroxy-7-azabenzotriazole) is used for coupling the selenocysteine amino acid derivatives in DMF (dimethylformamide) for 2 hours . Other amino acid couplings are performed using a five molar excess of Fmoc amino acid, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOAt in 0.2 M DIEA/DMF for 1 hour . Deprotection of the Fmoc group is achieved using 20% piperidine in DMF .
Selenomethionine as a Handle for Bioconjugations
Selenomethionine can be selectively modified with benzyl bromide to introduce backbone engineering . A Hammett study of the selenomethionine benzylation revealed an inverse correlation, with a ρ of -1.5, implying significant SN1 reaction character . The rate of reaction improves upon introduction of electron-donating substituents . Density functional theory (DFT) calculations support the experimental observations, confirming that the activation energies favor a reaction pathway with SN1 character .
Chemical Ligation
Selenohomocysteine-mediated ligation of peptides has been demonstrated, where subsequent methylation of the resulting selenol affords selenomethionine at the ligation site . This approach can be used in the chemical synthesis of proteins and selenoproteins .
Oxidation and Antioxidant Activity
The antioxidant activity of flavonols has been investigated, with the chemical Fenton reaction used to model phase I biotransformation . This process involves reactions such as N-dealkylation, O-dealkylation, S-oxidation, benzylic hydroxylation, and aromatic hydroxylation .
Scientific Research Applications
Chemistry and Peptide Synthesis
Fmoc-D-selenomethionine is primarily used in the synthesis of selenium-containing peptides and proteins. Its incorporation into peptides allows researchers to study the role of selenium in various biological systems. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), making it easier to introduce selenium into peptide sequences.
Structural Biology
The use of this compound is crucial in structural studies utilizing techniques such as X-ray crystallography and NMR spectroscopy. The presence of selenium enhances the diffraction quality of crystals, aiding in the determination of protein structures . This application is particularly valuable for understanding protein-protein interactions and the structural dynamics of biomolecules.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by enhancing the activity of selenoproteins like glutathione peroxidase. This mechanism is vital for protecting cells from oxidative stress caused by reactive oxygen species (ROS) and contributes to cellular homeostasis .
Cancer Research
This compound has been investigated for its potential anticancer properties. Studies show that it can inhibit the activity of methionyl-tRNA synthetase (MRS), an enzyme critical for protein synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent .
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 28.4 | Inhibition of MRS | |
| HCT116 | 41.9 | Inhibition of MRS | |
| MCF-7 | Not specified | Antiproliferative activity |
Cancer Research
A notable study evaluated the effects of various selenoamino acids, including this compound, on tumor cell growth. The results indicated significant inhibition compared to control groups, attributed to its ability to disrupt essential protein synthesis pathways necessary for tumor growth.
Selenium Supplementation
Clinical trials comparing different forms of selenium supplementation revealed that selenomethionine improves plasma selenium levels more effectively than sodium selenite. This suggests enhanced bioavailability and absorption characteristics for this compound compared to other forms .
Protein Folding and Quality Control
Recent studies have explored the role of this compound in protein folding processes within the endoplasmic reticulum (ER). It has been shown to assist in reducing non-native disulfide bonds in misfolded glycoproteins, highlighting its importance in maintaining protein quality control mechanisms .
Mechanism of Action
The mechanism of action of Fmoc-D-Selenomethionine involves the unique properties of the selenium atom. Selenium can participate in redox reactions, acting as an antioxidant. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Fmoc-L-Selenomethionine (CAS: 1217852-49-7)
- Structural Similarities: Shares the same molecular formula (C₂₀H₂₁NO₄Se) and selenium substitution but differs in stereochemistry (L-configuration) .
- Functional Differences: The L-isomer mimics natural selenomethionine in proteins, making it preferable for studying selenoprotein folding and function . The D-isomer is used to create mirror-image peptides for structural determination via racemic crystallography or to resist enzymatic degradation .
- Synthesis Considerations: Both isomers require reduction of selenoxide intermediates (e.g., using β-mercaptoethanol) during SPPS .
2.2. Fmoc-D-Methionine (CAS: 112883-40-6)
- Structural Differences: Replaces selenium with sulfur (molecular formula C₂₀H₂₁NO₄S, MW: 371.4 g/mol) .
- Functional Implications: Redox Activity: Selenium’s higher polarizability and redox activity enhance electron transfer in selenomethionine derivatives, making Fmoc-D-Selenomethionine more suitable for studying redox-sensitive biological systems . Crystallography: Selenium’s larger atomic radius improves X-ray diffraction resolution compared to sulfur .
- Stability : Methionine’s sulfur is less prone to oxidation than selenium, simplifying handling but limiting utility in redox studies .
2.3. Boc-D-Sec(Mob)-OH (CAS: Not Provided)
- Structural Differences: Uses a tert-butoxycarbonyl (Boc) protecting group and selenocysteine (Sec) with a p-methoxybenzyl (Mob) side chain .
- Functional Contrasts: Protecting Group: Boc is acid-labile, whereas Fmoc is base-labile, offering orthogonal deprotection strategies in SPPS . Side Chain: Sec contains a selenol (-SeH) group, which is more nucleophilic than selenomethionine’s selenomethyl (-SeMe), enabling distinct chemical modifications .
2.4. Fmoc-D-Alanine (CAS: 79990-15-1)
- Structural Simplicity: Lacks the selenium-containing side chain (molecular formula C₁₈H₁₇NO₄, MW: 311.3 g/mol) .
- Functional Role: Used to introduce D-amino acids into peptides to modulate stability and bioactivity but lacks selenium’s unique redox and structural properties .
Key Research Findings and Data Tables
Table 1: Physicochemical Comparison
| Compound | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1369531-99-6 | C₂₀H₂₁NO₄Se | 418.4 | Fmoc, -SeMe |
| Fmoc-L-Selenomethionine | 1217852-49-7 | C₂₀H₂₁NO₄Se | 418.4 | Fmoc, -SeMe |
| Fmoc-D-Methionine | 112883-40-6 | C₂₀H₂₁NO₄S | 371.4 | Fmoc, -SMe |
| Boc-D-Sec(Mob)-OH | N/A | C₁₆H₂₃NO₅Se | 388.3 | Boc, -SeH, -Mob |
| Fmoc-D-Alanine | 79990-15-1 | C₁₈H₁₇NO₄ | 311.3 | Fmoc, -CH₃ |
Biological Activity
Introduction
Fmoc-D-selenomethionine is a selenium-containing amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential applications. As a selenoanalog of methionine, it offers insights into the biological roles of selenium in proteins and peptides. This article explores the biological activity of this compound, highlighting its synthesis, metabolic processing, and functional implications in various biological systems.
Synthesis and Properties
This compound can be synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the introduction of the selenium atom into peptide sequences. The substitution of methionine with selenomethionine has been shown to maintain similar biological activities, while enabling unique analytical techniques such as multiwavelength anomalous diffraction (MAD) in X-ray crystallography due to the presence of selenium .
Table 1: Comparison of Methionine and Selenomethionine
| Property | Methionine | Selenomethionine |
|---|---|---|
| Chemical Formula | C₅H₁₁N₁O₂S | C₅H₁₁N₁O₂Se |
| Molecular Weight | 149.21 g/mol | 164.10 g/mol |
| Role in Proteins | Essential amino acid | Selenoanalog |
| Analytical Techniques | Standard methods | MAD, NMR spectroscopy |
Metabolic Processing
Research indicates that this compound can be metabolically incorporated into proteins, influencing their structure and function. For instance, studies have demonstrated that selenium incorporation can enhance the bactericidal activity of certain peptides by promoting oxidative stress response mechanisms in bacterial cells . This suggests a potential role for this compound in developing antimicrobial agents.
Functional Implications
The biological activity of this compound extends to its effects on cellular processes:
- Antioxidant Properties : Selenium is known for its antioxidant capabilities, which can protect cells from oxidative damage. Incorporation of selenomethionine into peptides may enhance their protective effects against reactive oxygen species (ROS) .
- Protein Interaction Studies : The presence of selenium allows for unique interactions with other biomolecules, making selenomethionine-containing peptides useful tools for studying protein-protein interactions and enzyme activities .
Case Study 1: Antimicrobial Activity
In a study examining the effects of selenomethionine on Mycobacterium smegmatis, it was found that peptides containing this compound exhibited increased fluorescence, indicating enhanced uptake and potential bactericidal activity. The incorporation of selenium facilitated oxidative stress responses, leading to improved antibacterial efficacy compared to traditional methionine-containing peptides .
Case Study 2: Protein Stability
Another investigation focused on the stability of fluorescently labeled penetratin peptides that incorporated selenomethionine. Results showed that these peptides retained their structural integrity longer than their methionine counterparts, suggesting that selenium may confer additional stability to peptide structures under physiological conditions .
Research Findings
Recent studies have highlighted several key findings regarding this compound:
- Incorporation Efficiency : The metabolic incorporation of selenomethionine into proteins is efficient and does not significantly alter the protein's biological activity, making it a valuable tool for studying protein function .
- Enhanced Detection Methods : The unique properties of selenium allow for advanced detection methods in biochemical assays, such as using NMR spectroscopy to probe protein structures .
- Potential Therapeutic Applications : Given its antioxidant properties and ability to enhance peptide stability, this compound holds promise for therapeutic applications in areas such as cancer treatment and neuroprotection .
Q & A
Q. What are the optimal synthetic protocols for Fmoc-D-Selenomethionine in solid-phase peptide synthesis (SPPS)?
this compound is synthesized via standard SPPS protocols, with selenium incorporation requiring careful optimization of coupling conditions (e.g., HATU/DIPEA activation). Purification typically involves reverse-phase HPLC or flash chromatography, with characterization via LC-MS (purity >95%) and / NMR to confirm stereochemical integrity. Specialized handling is critical due to selenium’s redox sensitivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- Mass spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., selenium’s isotope).
- NMR spectroscopy : NMR (though low sensitivity) or / NMR for backbone confirmation.
- Circular dichroism (CD) : Monitors chirality retention during synthesis. Cross-validation with X-ray crystallography is recommended for structural ambiguity .
Q. How does this compound compare to Fmoc-L-Selenomethionine in peptide assembly?
The D-isomer is often used to study resistance to enzymatic degradation or induce conformational changes in peptides. Racemization risks during synthesis require monitoring via chiral HPLC or CD spectroscopy. L-isomers are standard for native folding, while D-forms serve as probes in structure-activity studies .
Advanced Research Questions
Q. What experimental strategies mitigate racemization of this compound during prolonged coupling steps?
Racemization is minimized by:
Q. How does the selenium atom in this compound influence peptide folding kinetics compared to sulfur in methionine?
Selenium’s larger atomic radius and lower electronegativity alter diselenide bond dynamics, slowing folding rates but enhancing thermodynamic stability. Computational modeling (e.g., density functional theory) predicts bond angles and energies, while stopped-flow CD spectroscopy captures real-time folding changes .
Q. What are common sources of data inconsistency in stability studies of this compound under oxidative conditions?
Discrepancies arise from:
Q. How can computational chemistry support the design of this compound-containing peptides?
Molecular dynamics (MD) simulations predict selenium’s impact on peptide rigidity and solvent accessibility. WebMO-based optimizations (e.g., conformational sampling) guide experimental design, while QM/MM calculations model redox behavior. Raw computational data must be archived with metadata for reproducibility .
Q. What methodologies address reproducibility challenges in synthesizing this compound analogs?
Reproducibility requires:
- Detailed experimental logs (e.g., reagent lot numbers, humidity/temperature).
- Open-access sharing of NMR/MS raw data and HPLC gradients.
- Multi-lab validation via ring trials. Cochrane guidelines emphasize transparent reporting of negative results to avoid publication bias .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
